![molecular formula C10H20O2 B2546129 1-(Methoxymethyl)-2,6-dimethylcyclohexanol CAS No. 1936137-03-9](/img/structure/B2546129.png)
1-(Methoxymethyl)-2,6-dimethylcyclohexanol
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Overview
Description
1-(Methoxymethyl)-2,6-dimethylcyclohexanol is an organic compound with a cyclohexane ring substituted with methoxymethyl and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methoxymethyl)-2,6-dimethylcyclohexanol typically involves the methoxymethylation of 2,6-dimethylcyclohexanol. One common method is the reaction of 2,6-dimethylcyclohexanol with formaldehyde dimethyl acetal in the presence of a catalyst such as ZrO(OTf)2 under solvent-free conditions . This method is advantageous due to its high yield, short reaction times, and the reusability of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar methoxymethylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Methoxymethyl)-2,6-dimethylcyclohexanol can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Synthesis Overview:
- Starting Material: 2,6-dimethylcyclohexanol
- Reagents: Methylating agents (e.g., methoxymethyl chloride)
- Conditions: Typically requires dry solvents and controlled temperatures to prevent unwanted side reactions.
Biological Activities
Research indicates that 1-(Methoxymethyl)-2,6-dimethylcyclohexanol exhibits significant biological activities, including anesthetic properties. Its structure allows it to interact with biological systems effectively, making it a candidate for further pharmacological studies.
Potential Biological Applications:
- Anesthetic Potency: Similar compounds have been noted for their anesthetic effects, suggesting potential applications in medical settings.
- Chirality Effects: The different stereoisomers may interact differently with biological receptors, leading to varied therapeutic effects.
Pharmaceutical Applications
The pharmaceutical industry is particularly interested in compounds like this compound due to their potential as analgesics and anesthetics. Research has been directed toward evaluating the efficacy and safety profiles of this compound in clinical settings.
Case Studies:
- A study conducted at Smith College explored the anesthetic potency of related cyclohexanol derivatives. The findings suggested that specific stereoisomers could provide effective pain relief without the side effects commonly associated with opioids .
- Further investigations into the structure-activity relationship (SAR) of this compound could lead to the development of new analgesic drugs that minimize adverse effects while maximizing therapeutic benefits.
Fragrance Industry Applications
In addition to pharmaceutical uses, this compound may find applications in the fragrance industry. Its pleasant odor profile makes it suitable for use as a fragrance ingredient in various personal care products.
Fragrance Profile:
- Odor Characteristics: Sweet and floral notes that can enhance product appeal.
- Safety Assessments: Ongoing evaluations are necessary to ensure safety when used in consumer products.
Research Findings Summary Table
Mechanism of Action
The mechanism of action of 1-(Methoxymethyl)-2,6-dimethylcyclohexanol involves its interaction with specific molecular targets and pathways. The methoxymethyl group can act as a protecting group in organic synthesis, temporarily modifying the reactivity of the molecule. This allows for selective reactions to occur at other functional groups within the molecule .
Comparison with Similar Compounds
- 2-(Methoxymethyl)-2,6-dimethylcyclohexanol
- 4-(Methoxymethyl)-2,6-dimethylcyclohexanol
- 2,6-Dimethylcyclohexanol
Comparison: 1-(Methoxymethyl)-2,6-dimethylcyclohexanol is unique due to the position of the methoxymethyl group on the cyclohexane ring. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from similar compounds .
Biological Activity
- Molecular Formula : C_{11}H_{16}O_{2}
- Molecular Weight : 172.26 g/mol
- Appearance : Colorless to light yellow liquid with a pleasant odor.
The structure of 1-(Methoxymethyl)-2,6-dimethylcyclohexanol features a methoxymethyl group at the first position and two methyl groups at the second and sixth positions on the cyclohexane ring. This specific substitution pattern may influence its chemical reactivity and biological interactions.
Biological Activity Overview
Currently, there is no comprehensive research detailing the specific biological activities or mechanisms of action for this compound. However, its structural similarities to other cyclohexanol derivatives suggest potential avenues for exploration in pharmacological contexts.
Comparative Analysis with Related Compounds
A comparison with similar compounds may provide insights into the expected biological activities of this compound:
Compound Name | Molecular Formula | Molecular Weight | Unique Features |
---|---|---|---|
2,6-Dimethylcyclohexanol | C_{10}H_{18}O | 158.25 g/mol | Lacks methoxymethyl group |
1-Methoxy-2,6-dimethylcyclohexanol | C_{11}H_{16}O_{2} | 172.26 g/mol | Contains a methoxy group instead |
3-Methoxy-2,6-dimethylcyclohexanol | C_{11}H_{16}O_{2} | 172.26 g/mol | Methoxy group located at a different position |
The presence of the methoxymethyl group may confer distinct chemical properties that could lead to unique biological activities compared to its analogs.
Potential Applications
While specific studies on this compound are scarce, its potential applications can be inferred from its structural characteristics:
- Fragrance Industry : Due to its pleasant odor, it may be utilized in perfumes and scented products.
- Cosmetics : Its properties might make it suitable for use as a skin-conditioning agent or emollient.
- Pharmaceuticals : Further research could explore its potential as a therapeutic agent based on structural similarities with known bioactive compounds.
Case Studies and Research Findings
As of now, there are no documented case studies specifically focusing on the biological activity of this compound. The lack of empirical data highlights a significant gap in the literature that warrants further investigation. Future studies should aim to:
- Investigate the compound's interaction with biological targets.
- Assess its pharmacokinetics and pharmacodynamics.
- Explore potential therapeutic uses through in vitro and in vivo experiments.
Properties
IUPAC Name |
1-(methoxymethyl)-2,6-dimethylcyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-8-5-4-6-9(2)10(8,11)7-12-3/h8-9,11H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKWDFSCAUIPRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1(COC)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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